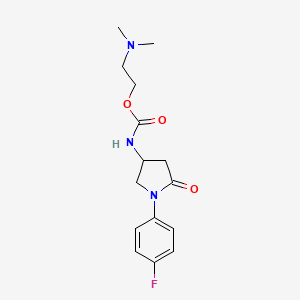

2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate

Description

This compound features a pyrrolidinone core substituted with a 4-fluorophenyl group at the 1-position and a carbamate moiety at the 3-position. Such structural motifs are common in pharmaceutical intermediates and bioactive molecules, particularly those targeting neurological or metabolic pathways .

Properties

IUPAC Name |

2-(dimethylamino)ethyl N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O3/c1-18(2)7-8-22-15(21)17-12-9-14(20)19(10-12)13-5-3-11(16)4-6-13/h3-6,12H,7-10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMLOIPFYKUWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate typically involves multiple steps:

Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.

Attachment of the Dimethylaminoethyl Group: This is usually done through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring.

Reduction: Reduction reactions can modify the carbonyl group in the pyrrolidinone ring.

Substitution: The fluorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a dimethylaminoethyl group , a fluorophenyl moiety , and a pyrrolidinone ring . The synthesis typically involves several key steps:

- Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluorophenyl Group : Accomplished via nucleophilic substitution reactions.

- Attachment of the Dimethylaminoethyl Group : Generally performed through alkylation reactions.

These steps are crucial for ensuring the compound's purity and yield during industrial production.

Chemistry

In the realm of chemistry, 2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

The compound has been utilized in biological studies to investigate enzyme interactions and protein binding. Its ability to interact with specific molecular targets makes it significant for understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound shows potential therapeutic applications, particularly in drug development aimed at targeting specific receptors related to various diseases. Notably, its interaction with neurotransmitter systems suggests possible implications in neuropharmacology.

Industry

The compound is also relevant in pharmaceutical production, where it can be used as an intermediate in the synthesis of drugs or other chemical products.

Recent studies have highlighted the biological activity of this compound:

- Anticancer Potential : Research comparing various dimethylamino-linked molecules against lung cancer cells demonstrated significant cytotoxic effects, indicating its potential as a therapeutic agent in oncology.

- Enzyme Interaction Studies : Investigations into enzyme inhibition showed that this compound could significantly inhibit specific metabolic enzymes across different species, emphasizing careful consideration in drug development processes.

Case Studies

- Lung Cancer Study : A focused investigation into the effects of this compound on lung cancer cell lines revealed IC50 values indicating potent cytotoxicity at micromolar concentrations. This suggests that further development could lead to effective therapeutic options against this prevalent cancer type.

- Enzyme Interaction Studies : Comparative studies on enzyme inhibition demonstrated that this compound could significantly inhibit specific metabolic enzymes across different species, highlighting its relevance in pharmacokinetics and drug design.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, while the fluorophenyl group can enhance binding affinity. The pyrrolidinone ring may play a role in the compound’s stability and overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidinone-Carbamate Scaffolds

tert-Butyl(5-oxopyrrolidin-3-yl)carbamate (CAS 1245648-84-3)

- Structural Differences: Lacks the 4-fluorophenyl group and dimethylaminoethyl chain. Instead, it has a tert-butoxycarbonyl (Boc) protecting group.

- Properties: The Boc group increases steric bulk and reduces polarity compared to the dimethylaminoethyl substituent. This impacts solubility and reactivity in synthetic pathways .

- Applications : Primarily used as a synthetic intermediate for peptide coupling or amine protection, unlike the target compound, which may have direct pharmacological relevance.

(S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride (CAS 1073556-40-7)

Carbamate Derivatives with Aromatic Substitutions

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (Ferriz et al., 2012)

- Structural Differences: Feature chloro-substituted phenyl groups and urea linkages instead of the fluorophenyl-pyrrolidinone system.

- Lipophilicity : Experimental log k values (HPLC-derived) range from 1.8 to 3.2, indicating moderate to high lipophilicity. The target compound’s 4-fluorophenyl group likely reduces log k compared to chloro analogues, enhancing membrane permeability .

- Bioactivity : These chloro-carbamates exhibit antifungal and antibacterial properties, suggesting the target compound’s fluorinated variant may target similar pathways with improved selectivity .

Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)

- Structural Differences: Contains phenoxy groups instead of fluorophenyl and lacks the pyrrolidinone core.

- Highlights how carbamate functionalization directs biological activity .

Fluorophenyl-Containing Analogues

1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)...urea derivatives (Example 19, )

- Structural Differences : Replace the carbamate with a urea linkage and incorporate pyrazole rings.

- Synthesis : Both compounds utilize Suzuki-Miyaura coupling for aromatic substitutions, but the target compound’s carbamate synthesis likely involves alcohol activation (e.g., chloroformate intermediates) .

- Bioactivity : Urea derivatives often target kinase or GPCR pathways, whereas carbamates may act as protease inhibitors or prodrugs.

Physicochemical and Pharmacokinetic Insights

Key Research Findings

- Dimethylaminoethyl Advantage: The dimethylaminoethyl chain in the target compound enhances solubility and bioavailability compared to tert-Boc-protected analogues, which require deprotection for activity .

- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity and smaller size improve metabolic stability over chlorinated analogues, reducing off-target interactions .

- Carbamate vs. Urea : Carbamates generally exhibit slower hydrolysis than ureas, prolonging in vivo half-life .

Biological Activity

2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate, identified by CAS number 894020-70-3, is a synthetic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, underscoring its significance in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a complex structure comprising a dimethylaminoethyl group, a fluorophenyl moiety, and a pyrrolidinone ring. The synthesis typically involves several key steps:

- Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluorophenyl Group : Accomplished via nucleophilic substitution reactions.

- Attachment of the Dimethylaminoethyl Group : This is generally performed through alkylation reactions.

These steps are crucial for ensuring the compound's purity and yield during industrial production .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The dimethylaminoethyl group enhances binding affinity to various receptors, potentially affecting neurotransmitter systems.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of certain enzymes, influencing metabolic pathways.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. For instance, research comparing various dimethylamino-linked molecules against lung cancer cells demonstrated significant cytotoxic effects, suggesting its potential as a therapeutic agent in oncology .

Pharmacokinetics and Metabolism

Research indicates that the metabolism of similar compounds can vary significantly across species. For example, studies on related compounds show that human liver preparations metabolize these agents differently than rodent models, which could impact the predictive value of animal studies for human pharmacokinetics .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Dimethylamino)ethyl (1-phenyl-5-oxopyrrolidin-3-yl)carbamate | Lacks fluorine | Lower receptor affinity |

| 2-(Dimethylamino)ethyl (1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)carbamate | Contains chlorine | Different metabolic profile |

The presence of fluorine in the structure enhances lipophilicity and metabolic stability compared to its analogs, which may contribute to its unique biological profile .

Case Studies

- Lung Cancer Study : A focused investigation into the effects of this compound on lung cancer cell lines revealed IC50 values indicating potent cytotoxicity at micromolar concentrations. This suggests that further development could lead to effective therapeutic options against this prevalent cancer type .

- Enzyme Interaction Studies : Comparative studies on enzyme inhibition showed that this compound could significantly inhibit specific metabolic enzymes across different species, emphasizing the need for careful consideration in drug development processes .

Q & A

Q. What are the recommended synthetic routes for 2-(dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate, and how can purity be validated?

- Methodological Answer : A two-step approach is typically employed: (1) synthesis of the pyrrolidinone core via cyclization of 4-fluorophenyl-substituted precursors, followed by (2) carbamate formation using 2-(dimethylamino)ethyl chloroformate. Purity validation requires HPLC with UV detection (C18 column, acetonitrile/water gradient) and NMR spectroscopy (e.g., H and C) to confirm structural integrity. For reproducibility, monitor reaction conditions (temperature, stoichiometry) as minor deviations can lead to byproducts like unreacted intermediates .

Q. How can researchers characterize the compound’s solubility and lipophilicity for in vitro studies?

- Methodological Answer : Solubility is determined via shake-flask method in PBS (pH 7.4) and DMSO, followed by UV spectrophotometry. Lipophilicity (logP) is measured via reversed-phase HPLC using a calibration curve with standard compounds (e.g., alkylaryl ketones). Adjust mobile phase composition (e.g., methanol:buffer ratios) to correlate retention times with logP values. Note that the dimethylamino group may enhance aqueous solubility compared to non-polar analogs .

Q. What analytical techniques are critical for confirming structural identity?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC). For crystallography, grow single crystals via slow evaporation in ethanol/water mixtures. Cross-reference spectral data with databases like EPA DSSTox or PubChem to rule out isomeric impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what variables most impact reproducibility?

- Methodological Answer : Key variables include:

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may require rigorous drying to prevent hydrolysis.

- Temperature control : Maintain ≤0°C during carbamate formation to suppress side reactions. Pilot studies using DoE (Design of Experiments) can identify critical parameters .

Q. What mechanistic insights explain the stability of the carbamate group under physiological conditions?

- Methodological Answer : Perform pH-dependent stability assays (pH 1–10) with LC-MS monitoring. The dimethylamino group’s electron-donating effect may stabilize the carbamate against hydrolysis. Compare degradation rates with non-alkylated analogs. Computational modeling (DFT) can predict bond dissociation energies and reactive sites .

Q. How should researchers address contradictory bioactivity data across cell-based assays?

- Methodological Answer : Contradictions may arise from:

- Cell line variability : Test in ≥3 cell lines (e.g., HEK293, HepG2) with controlled passage numbers.

- Metabolic interference : Use CYP450 inhibitors (e.g., ketoconazole) to assess metabolite interference.

- Assay conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time. Validate findings with orthogonal assays (e.g., SPR binding vs. functional cAMP assays) .

Q. What computational strategies are effective for predicting binding modes to neurological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., dopamine transporters). Validate docking poses with MD simulations (GROMACS) under physiological conditions. Pay attention to the carbamate’s hydrogen-bonding capacity with catalytic residues. Cross-reference with mutagenesis data to refine models .

Q. How can researchers evaluate the compound’s potential neurotoxicity in early-stage development?

- Methodological Answer : Employ tiered testing:

- In silico : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity.

- In vitro : Assess mitochondrial membrane potential (JC-1 assay) and ROS production in SH-SY5Y cells.

- In vivo : Zebrafish larvae models for neurodevelopmental toxicity screening. Compare results with structural analogs in DSSTox .

Q. What strategies mitigate oxidative degradation during long-term storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Use antioxidant additives (e.g., BHT) in lyophilized formulations. Store in amber vials under argon to prevent photolytic and oxidative degradation. Note that the fluorophenyl group may enhance stability compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.